1H-Pyrazole-4-sulfonyl chloride hydrochloride
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Overview
Description
1H-Pyrazole-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C3H3ClN2O2S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonyl chloride hydrochloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 1H-pyrazole. The reaction typically proceeds as follows:
Starting Material: 1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is carried out under anhydrous conditions, often at low temperatures to control the exothermic nature of the reaction.
The general reaction scheme is:
C3H4N2+HSO3Cl→C3H3ClN2O2S+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves similar chlorosulfonation processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient heat management and product isolation. The use of automated systems allows for precise control over reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such processes.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
1H-Pyrazole-4-sulfonyl chloride hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and sulfonamides, which are important in medicinal chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting enzymes and receptors involved in disease pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-sulfonyl chloride hydrochloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group at the nitrogen atom, affecting its reactivity and applications.
1H-Imidazole-4-sulfonyl chloride: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and uses.
4-Chloro-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1H-Pyrazole-4-sulfonyl chloride hydrochloride is unique due to its combination of a pyrazole ring and a sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable building block in the development of a wide range of chemical and pharmaceutical products.
Properties
IUPAC Name |
1H-pyrazole-4-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-6-2-3;/h1-2H,(H,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASKINZVIHHMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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